molecular formula C20H24FN3O2S B2385702 N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 478260-46-7

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide

Cat. No. B2385702
CAS RN: 478260-46-7
M. Wt: 389.49
InChI Key: QZEFPVOEMNXCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, a key component of this compound, has seen recent developments. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a fluoro-phenyl group, a methylpiperazino group, and a methoxyphenylsulfanyl group. The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, can be found in various chemical databases .

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to possess anti-inflammatory and antibacterial properties.

Advantages and Limitations for Lab Experiments

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to exhibit antitumor activity against a wide range of cancer cell lines. Another advantage is that it possesses anti-inflammatory and antibacterial properties. However, a limitation is that the mechanism of action of this compound is not fully understood.

Future Directions

There are several future directions for the study of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide. One direction is to further investigate its mechanism of action in order to better understand how it inhibits the growth and proliferation of cancer cells. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, the antibacterial and anti-inflammatory properties of this compound could be further studied for their potential therapeutic applications.

Synthesis Methods

The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide involves the reaction of 4-methoxythiophenol with 3-fluoro-4-(4-methylpiperazino)aniline in the presence of acetic acid and triethylamine. The resulting intermediate is then reacted with chloroacetyl chloride to obtain this compound.

Scientific Research Applications

N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to possess anti-inflammatory and antibacterial properties.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methoxyphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c1-23-9-11-24(12-10-23)19-8-3-15(13-18(19)21)22-20(25)14-27-17-6-4-16(26-2)5-7-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEFPVOEMNXCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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